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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target kinase profile of Vps34-IN-2, also

known as PIK-III, alongside other well-characterized Vps34 inhibitors, SAR405 and VPS34-

IN1. The information presented herein is intended to assist researchers in making informed

decisions regarding the selection and application of these chemical probes for studying the

biological functions of Vps34, the sole class III phosphoinositide 3-kinase (PI3K).

Introduction to Vps34 and its Inhibitors
Vacuolar protein sorting 34 (Vps34) is a lipid kinase that plays a crucial role in various cellular

processes, most notably autophagy and endosomal trafficking, by catalyzing the

phosphorylation of phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate

(PtdIns3P). The development of potent and selective inhibitors of Vps34 is critical for dissecting

its physiological and pathological roles. Vps34-IN-2 (PIK-III), SAR405, and VPS34-IN1 are

among the most commonly used small molecule inhibitors of Vps34. However, their utility as

specific research tools is contingent on their selectivity profile against the broader human

kinome. This guide summarizes the available data on the off-target effects of these

compounds.

Comparative Kinase Selectivity
The following tables summarize the known inhibitory activities of Vps34-IN-2, SAR405, and

VPS34-IN1 against Vps34 and other kinases. It is important to note that comprehensive off-
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target profiling data for Vps34-IN-2 is not as readily available in the public domain as it is for

SAR405 and VPS34-IN1.

Table 1: Potency of Vps34 Inhibitors against the Primary Target

Compound Target IC50 / Kd Assay Type

Vps34-IN-2 (PIK-III) Vps34 18 nM (IC50) Cell-free assay[1]

SAR405 Vps34 1.2 nM (IC50) Cell-free assay[2]

Vps34 1.5 nM (Kd) Biochemical assay[2]

VPS34-IN1 Vps34 25 nM (IC50) In vitro assay[3]

Table 2: Off-Target Kinase Profile of Vps34 Inhibitors
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Compound Off-Target Kinase
IC50 / % Inhibition
@ 1µM

Notes

Vps34-IN-2 (PIK-III) PI3Kδ 1.2 µM (IC50)[1]

Data on a wider

kinome panel is

limited.

SAR405 PI3Kα 39% inhibition[4]

Profiled against a

large panel of kinases

and showed high

selectivity.[5][6]

Moderate binding to

some class I PI3Ks

was observed at a

high concentration (1

µM).[4]

PI3Kβ 68% inhibition[4]

PI3Kδ 63% inhibition[4]

VPS34-IN1
Extensive Kinase

Panels

No significant

inhibition

Profiled against a

panel of 140 kinases

(Dundee panel) and

300 kinases

(ProQinase panel) at

1 µM and showed

remarkable selectivity.

[7][8] Did not

significantly inhibit any

of the other 25 lipid

kinases tested,

including all class I

and class II PI3K

isoforms.[7][8]
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To understand the context of Vps34 inhibition and the methodologies used to determine

inhibitor selectivity, the following diagrams illustrate the Vps34 signaling pathway and a general

workflow for off-target kinase profiling.
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Caption: Vps34 signaling in autophagy and endosomal trafficking.
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Experimental Workflow for Off-Target Kinase Profiling
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Caption: A generalized workflow for in vitro kinase profiling.
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A typical experimental approach to determine the off-target profile of a kinase inhibitor involves

screening the compound against a large panel of purified kinases. The following is a

generalized protocol for an in vitro kinase activity assay.

Objective: To determine the inhibitory effect of a test compound on the activity of a panel of

protein kinases.

Materials:

Test compound (e.g., Vps34-IN-2) dissolved in a suitable solvent (e.g., DMSO).

A panel of purified, recombinant protein kinases.

Kinase-specific substrates (peptides or proteins).

ATP (Adenosine triphosphate).

Kinase reaction buffer (e.g., containing HEPES, MgCl2, MnCl2, DTT, and BSA).

Detection reagents (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-³²P]ATP).

Microplates (e.g., 96-well or 384-well).

Microplate reader or phosphorimager.

Procedure:

Compound Preparation: Prepare a serial dilution of the test compound in the appropriate

solvent. A typical starting concentration for a primary screen is 1-10 µM.

Kinase Reaction Setup:

Add the kinase reaction buffer to the wells of the microplate.

Add the test compound or vehicle control (e.g., DMSO) to the appropriate wells.

Add the specific kinase to each well.
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Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to

allow the compound to bind to the kinase.

Initiation of Kinase Reaction:

Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP to each

well. The ATP concentration is typically at or near the Km for each kinase.

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-

60 minutes).

Detection of Kinase Activity:

Terminate the kinase reaction according to the specific assay format.

Add the detection reagent to quantify the kinase activity. This may involve measuring the

amount of ADP produced, the amount of phosphorylated substrate, or the remaining ATP.

Data Analysis:

Measure the signal from each well using a microplate reader or phosphorimager.

Calculate the percentage of kinase activity remaining in the presence of the test

compound relative to the vehicle control.

For compounds that show significant inhibition, a dose-response curve is generated by

plotting the percentage of inhibition against the logarithm of the compound concentration

to determine the IC50 value.

Conclusion
Based on the available data, VPS34-IN1 demonstrates the most favorable off-target profile,

exhibiting high selectivity for Vps34 with minimal inhibition of a large panel of other protein and

lipid kinases.[7][8] SAR405 is also a highly potent and selective Vps34 inhibitor, although some

moderate off-target effects on class I PI3Ks have been noted at higher concentrations.[4][5][6]

The publicly available off-target data for Vps34-IN-2 (PIK-III) is less comprehensive, with

known inhibitory activity against PI3Kδ in the micromolar range.[1]
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For researchers requiring a highly specific chemical probe to study Vps34 with the lowest

potential for confounding off-target effects, VPS34-IN1 appears to be the superior choice based

on current evidence. However, the ultimate selection of an inhibitor should be guided by the

specific experimental context and, if possible, validated with orthogonal approaches such as

the use of multiple inhibitors or genetic knockdown/knockout models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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